molecular formula C11H10BrNO2 B6614798 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid CAS No. 1096698-35-9

3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

Cat. No. B6614798
CAS RN: 1096698-35-9
M. Wt: 268.11 g/mol
InChI Key: NVCNVBPDTCPASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid, also known as 3-bromo-5-cyano-1-methylethylbenzoic acid (3B5CNMEB), is a synthetic organic compound belonging to the class of benzoic acids. It is a colourless solid that is soluble in organic solvents and is used in a variety of industrial and scientific applications. It is a versatile compound that has been used in a wide range of studies, such as in the synthesis of pharmaceuticals, in the synthesis of polymers materials, as an inhibitor of enzymes, as an electron acceptor in organic synthesis, and in the study of protein-ligand interactions.

Scientific Research Applications

3B5CNMEB has been used in a wide range of scientific research applications. It has been used in the study of protein-ligand interactions, as an electron acceptor in organic synthesis, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers materials and as an inhibitor of enzymes.

Mechanism Of Action

The mechanism of action of 3B5CNMEB is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, resulting in the inhibition of the enzyme's activity. This inhibition is due to the presence of the cyano group, which is believed to form a hydrogen bond with the enzyme's active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3B5CNMEB are not fully understood. However, it is believed that the compound has the potential to inhibit the activity of certain enzymes, which could have an impact on the biochemical and physiological processes in the body. In addition, it is believed that the compound may have an effect on the regulation of gene expression.

Advantages And Limitations For Lab Experiments

The main advantage of using 3B5CNMEB in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. The main limitation of using 3B5CNMEB in laboratory experiments is that the mechanism of action of the compound is not fully understood.

Future Directions

There are a number of potential future directions for the use of 3B5CNMEB. These include further studies on the mechanism of action of the compound, studies on the potential biochemical and physiological effects of the compound, and studies on the potential use of the compound in the synthesis of pharmaceuticals. Additionally, further studies could be conducted on the potential use of the compound in the synthesis of polymers materials and in the study of protein-ligand interactions.

Synthesis Methods

3B5CNMEB can be synthesized through a variety of methods. The most common method is the reaction between 3-bromo-5-chloro-1-methylethylbenzoic acid and sodium cyanide. This reaction results in the formation of 3B5CNMEB and sodium chloride. Other methods of synthesis include the reaction of 3-bromo-5-chloro-1-methylethylbenzoic acid with potassium cyanide, the reaction of 3-bromo-5-chloro-1-methylethylbenzoic acid with potassium cyanide and sodium hydroxide, and the reaction of 3-bromo-5-chloro-1-methylethylbenzoic acid with sodium cyanide and sodium hydroxide.

properties

IUPAC Name

3-bromo-5-(2-cyanopropan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-11(2,6-13)8-3-7(10(14)15)4-9(12)5-8/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCNVBPDTCPASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid

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